Tyramine O-sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

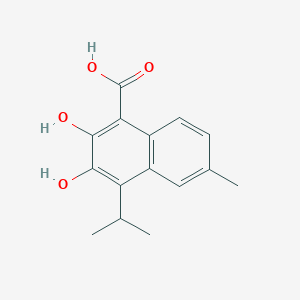

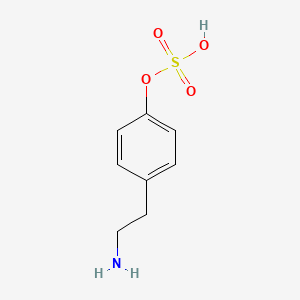

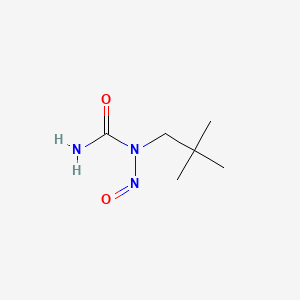

Tyramine sulfate is an aryl sulfate that is tyramine in which the phenolic hydrogen at position 4 has been replaced by a sulfo group. It has a role as a human urinary metabolite and a human xenobiotic metabolite. It is an aryl sulfate and a primary amino compound. It derives from a tyramine. It is a tautomer of a tyramine sulfate zwitterion.

Tyramine-O-sulfate, also known as tyramine sulphate, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Tyramine-O-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, tyramine-O-sulfate is primarily located in the cytoplasm. Tyramine-O-sulfate can be converted into tyramine.

Wissenschaftliche Forschungsanwendungen

1. Neurological and Psychological Research

Research has indicated that tyramine sulfate plays a significant role in various neurological and psychological conditions. For instance, studies have shown that patients with migraine, tension-type headaches, and depression exhibit a decreased ability to metabolize tyramine to its sulfate conjugate (Merikangas et al., 1995). Additionally, the tyramine conjugation deficit has been observed in patients with chronic idiopathic temporomandibular joint and orofacial pain, suggesting a possible biological link between these conditions and depression (Aghabeigi et al., 1993).

2. Biochemical and Microbial Studies

Tyramine has been studied for its effects on enzyme synthesis in microbial systems. In a study on Aerobacter aerogenes, tyramine was found to derepress arylsulfatase synthesis, which is usually repressed by inorganic sulfate (Adachi et al., 1973). Another study explored the conjugation of tyramine with sulfate in various animals, demonstrating significant activities in liver and intestine extracts, thereby contributing to our understanding of metabolic pathways in different species (Wong, 1976).

3. Analytical Chemistry Applications

Tyramine has been a subject of interest in the development of analytical methods for detecting biogenic amines. A study utilized fast-scan cyclic voltammetry to detect changes in tyramine, highlighting its potential in measuring neurotransmitter changes in insects and mammals (Cooper & Venton, 2009). Additionally, a spectrofluorometric method for determining tyramine in wine was developed, demonstrating the importance of tyramine detection in food safety (Gonzalo et al., 1979).

4. Pharmacological and Biomedical Research

Tyramine sulfate excretion has been investigated as a potential marker for various depressive disorders. For example, a study found that tyramine sulfate excretion may predict antidepressant response, providing insights into personalized medicine approaches in psychiatry (Stewart et al., 1988). Additionally, tyramine has been explored for its role in memory enhancement, where its metabolism was altered to investigate its effects on neurosteroid levels and cognitive functions (Li et al., 1996).

Eigenschaften

CAS-Nummer |

30223-92-8 |

|---|---|

Produktname |

Tyramine O-sulfate |

Molekularformel |

C8H11NO4S |

Molekulargewicht |

217.24 g/mol |

IUPAC-Name |

[4-(2-aminoethyl)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12) |

InChI-Schlüssel |

DYDUXGMDSXJQFT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN)OS(=O)(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1CCN)OS(=O)(=O)O |

Andere CAS-Nummern |

30223-92-8 |

Physikalische Beschreibung |

Solid |

Synonyme |

tyramine O-sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

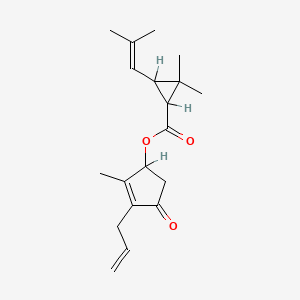

![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)

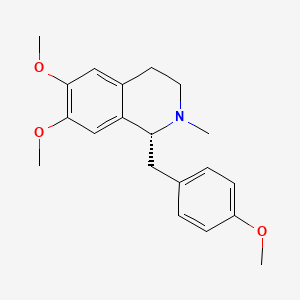

![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)

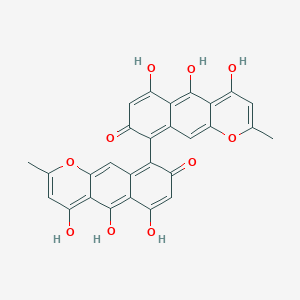

![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)